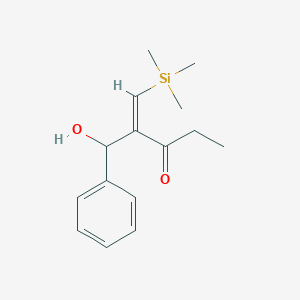
(Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)pent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)pent-1-en-3-one is an organic compound that features a hydroxy group, a phenyl group, and a trimethylsilyl group attached to a pentenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)pent-1-en-3-one can be achieved through various organic reactions. One possible route involves the aldol condensation of a trimethylsilyl-substituted aldehyde with a phenyl-substituted ketone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium tert-butoxide and is carried out in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)pent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other chromium-based oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, alkoxides, or amines.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, (Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)pent-1-en-3-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization and modification.
Biology and Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which (Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)pent-1-en-3-one exerts its effects would depend on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxy group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(Hydroxy(phenyl)methyl)pent-1-en-3-one: Lacks the trimethylsilyl group, which may affect its reactivity and stability.
(Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)but-1-en-3-one: Has a shorter carbon chain, which may influence its physical and chemical properties.
(Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)hex-1-en-3-one: Has a longer carbon chain, potentially affecting its solubility and reactivity.
Uniqueness
The presence of the trimethylsilyl group in (Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)pent-1-en-3-one imparts unique properties, such as increased stability and reactivity towards certain nucleophiles. This makes it a valuable compound for specific synthetic applications.
Properties
Molecular Formula |
C15H22O2Si |
|---|---|
Molecular Weight |
262.42 g/mol |
IUPAC Name |
(Z)-2-[hydroxy(phenyl)methyl]-1-trimethylsilylpent-1-en-3-one |
InChI |
InChI=1S/C15H22O2Si/c1-5-14(16)13(11-18(2,3)4)15(17)12-9-7-6-8-10-12/h6-11,15,17H,5H2,1-4H3/b13-11+ |
InChI Key |
KOSHTTUVAJYFDW-ACCUITESSA-N |
Isomeric SMILES |
CCC(=O)/C(=C\[Si](C)(C)C)/C(C1=CC=CC=C1)O |
Canonical SMILES |
CCC(=O)C(=C[Si](C)(C)C)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



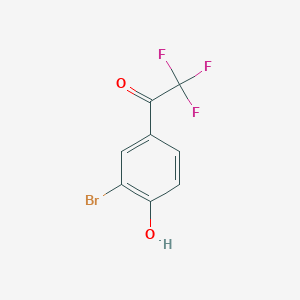
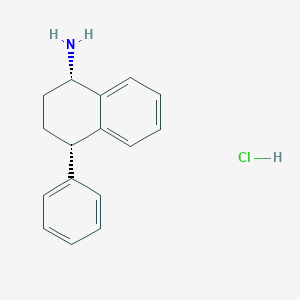

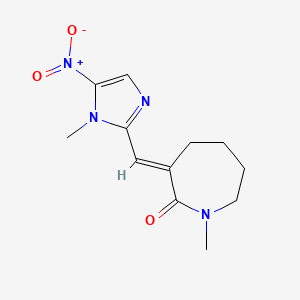

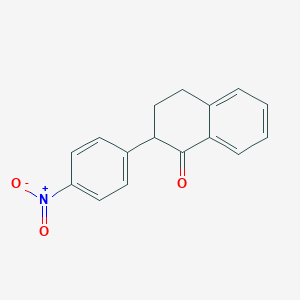
![4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B15065523.png)

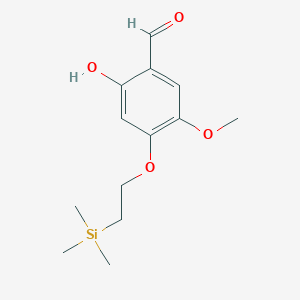

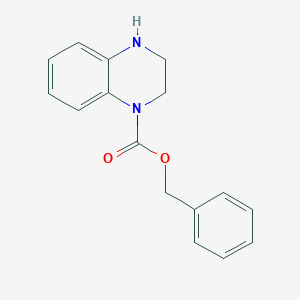
![2-bromo-3-methyl-6,7-dihydrothiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B15065553.png)
![4-Phenyl-2h-benzo[h]chromene](/img/structure/B15065557.png)
